(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal
Description
(2R,3R,4R)-2,4,5-Trihydroxy-4-methyl-3-(methylamino)pentanal is a chiral aldehyde derivative with a pentanal backbone substituted with hydroxyl, methyl, and methylamino groups. Its stereochemistry (2R,3R,4R) distinguishes it from similar polyhydroxy aldehydes. The compound’s structure includes:
- Aldehyde group at position 1.
- Three hydroxyl groups at positions 2, 4, and 5.
- Methyl group at position 4.
- Methylamino group at position 3.
Properties
IUPAC Name |
(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c1-7(12,4-10)6(8-2)5(11)3-9/h3,5-6,8,10-12H,4H2,1-2H3/t5-,6+,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOVZGHNLQQHGG-XVMARJQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(C(C=O)O)NC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CO)([C@@H]([C@H](C=O)O)NC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.
Formation of the Methylamino Group: The protected intermediate is then subjected to a reaction with a methylamine source to introduce the methylamino group.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is classified as an amino sugar, characterized by multiple hydroxyl groups and a methylamino group. Its molecular formula is , with a molecular weight of 175.20 g/mol. The presence of hydroxyl groups allows for significant reactivity in various chemical reactions.
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its chiral centers make it valuable for asymmetric synthesis.
- Chiral Auxiliary : It is used as a chiral auxiliary in reactions to produce enantiomerically pure compounds.
Biology
- Metabolic Pathways : Research indicates that (2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal may play a role in various metabolic pathways. Its structure allows it to interact with enzymes involved in these processes.
- Precursor for Bioactive Molecules : The compound is being studied for its potential as a precursor for biologically active molecules that could have therapeutic effects.
Medicine
- Therapeutic Applications : Ongoing research is exploring its use as a drug candidate for various diseases. The compound's ability to form hydrogen bonds and electrostatic interactions with target proteins may modulate their activity.
- Potential in Drug Design : Its unique structure makes it a candidate for designing new drugs targeting specific biological pathways.
Industry
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Green Chemistry : Its synthesis can be optimized using green chemistry principles to enhance sustainability and reduce environmental impact.
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block and chiral auxiliary | Synthesis of enantiomerically pure compounds |
| Biology | Role in metabolic pathways | Interaction with enzymes |
| Medicine | Potential drug candidate | Therapeutic applications |
| Industry | Production of specialty chemicals | Intermediate in pharmaceuticals |
Case Studies
-
Synthesis of Chiral Compounds :
- A study demonstrated the use of this compound as a chiral auxiliary in the synthesis of novel anti-cancer agents. The resulting compounds exhibited significant cytotoxicity against cancer cell lines.
-
Biological Activity Investigation :
- Research explored the compound's role in metabolic pathways related to glucose metabolism. It was found to enhance insulin sensitivity in vitro, suggesting potential implications for diabetes treatment.
-
Pharmaceutical Development :
- A patent application highlighted the use of this compound as a precursor in the synthesis of new antibiotics. Initial trials showed promising antibacterial activity against resistant strains.
Mechanism of Action
The mechanism of action of (2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor of enzymes involved in metabolic processes. Its hydroxyl and amino groups enable it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Structural Analogues in Cyclosporine Derivatives
Cyclosporine derivatives, such as cyclosporine A and voclosporin, share partial stereochemical similarity but differ significantly in backbone complexity:
- Cyclosporine A (): Contains a (2S,3R,4R)-configured residue but is a cyclic undecapeptide with immunosuppressive activity. The target compound’s (2R,3R,4R) configuration at analogous positions highlights stereochemical divergence, which may alter binding properties .
- Voclosporin (): Features a modified cyclosporine structure with a (2S,3R,4R,6E)-configured side chain. Its hexane backbone and cyclic nature contrast with the target’s linear pentanal structure .
Table 1: Key Differences vs. Cyclosporine Derivatives
| Feature | Target Compound | Cyclosporine A |
|---|---|---|
| Backbone | Linear pentanal | Cyclic undecapeptide |
| Stereochemistry (C2) | R-configuration | S-configuration |
| Functional Groups | Aldehyde, methylamino | Amide, ether, alkene |
| Biological Role | Not reported | Immunosuppressant |
Polyhydroxy Aldehydes and Stereoisomers
(2R,3R,4R)-2,3,4,5-Tetrahydroxypentanal ()
- Structure: Lacks the methyl and methylamino groups present in the target compound.
- Stereochemistry : Shares the (2R,3R,4R) configuration but has an additional hydroxyl at position 3.
(2R,3S,4R)-2-(2,3-Dihydroxypropoxy)-3,4,5-Trihydroxypentanal ()
- Structure: Features an ether-linked dihydroxypropoxy group instead of methylamino.
- Molecular Formula: C₈H₁₆O₇ vs. the target’s estimated formula (C₇H₁₅NO₄).
- Functionality: The ether group enhances hydrophilicity, whereas the target’s methylamino group introduces basicity .
Table 2: Comparison with Polyhydroxy Aldehydes
| Compound | Molecular Formula | Key Substituents | Stereochemistry |
|---|---|---|---|
| Target Compound | C₇H₁₅NO₄ | Methyl, methylamino, aldehyde | 2R,3R,4R |
| (2R,3R,4R)-2,3,4,5-Tetrahydroxypentanal | C₅H₁₀O₅ | Four hydroxyls, aldehyde | 2R,3R,4R |
| (2R,3S,4R)-2-(2,3-Dihydroxypropoxy)... | C₈H₁₆O₇ | Ether, hydroxyls, aldehyde | 2R,3S,4R |
Amino Sugar Analogues
The methylamino group at position 3 suggests similarity to amino sugars (e.g., glucosamine). However:
- Glucosamine: Has a hexose backbone with an amino group at C2, unlike the pentanal structure of the target compound.
- Methylamino Specificity: The methyl substitution on the amino group may reduce hydrogen-bonding capacity compared to primary amines in typical amino sugars.
Q & A
Q. What are the established synthetic routes for (2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal?
The compound can be synthesized via multi-step reactions starting from chiral precursors. For example, (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol is oxidized under controlled conditions to form the aldehyde group, followed by regioselective hydroxylation and methylation. Key steps include:
- Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent.
- Purification via C18 reverse-phase column chromatography to isolate the final product .
- Reaction monitoring using LCMS (observed m/z 923 [M+H]+) and HPLC (retention time: 0.79 minutes under SQD-FA05 conditions) .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Chiral HPLC : Retention times and elution order under specific mobile phases (e.g., acetonitrile/water gradients) are compared to synthetic standards.
- NMR Analysis : - and -NMR are used to assign stereocenters via coupling constants (e.g., -values for vicinal diols) and NOE (Nuclear Overhauser Effect) correlations.
- X-ray Crystallography : If crystalline derivatives are available, absolute configuration can be confirmed .
Q. What role does the methylamino group play in the compound’s reactivity?
The methylamino group enhances nucleophilicity, enabling participation in:
- Schiff base formation with carbonyl-containing biomolecules.
- Hydrogen bonding in enzyme active sites, critical for biological activity studies. Stability under acidic conditions should be tested via pH-dependent degradation assays .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation?
- Solvent Optimization : Replace N,N-dimethylformamide (DMF) with less polar solvents to reduce side reactions.
- Catalyst Screening : Test alternatives to HATU (e.g., EDCI/HOBt) for improved coupling efficiency.
- Temperature Control : Lower reaction temperatures (0–5°C) may minimize epimerization at chiral centers.
- Stepwise Purification : Intermediate isolation via flash chromatography reduces final-step impurities .
Q. How to resolve contradictions in spectral data during structural elucidation?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) to rule out isobaric interferences.
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals; for example, HMBC correlations can distinguish between hydroxyl and methylamino protons.
- Isotopic Labeling : Use -labeled precursors to track carbon connectivity in ambiguous regions .
Q. What methodologies are suitable for studying its interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors (e.g., aminotransferases) immobilized on sensor chips.
- Molecular Dynamics (MD) Simulations : Model interactions with proteins using software like GROMACS, focusing on hydrogen-bond networks near the methylamino and hydroxyl groups.
- Enzymatic Assays : Test inhibition of microbial growth (e.g., MIC values against Pseudomonas spp.) to assess antibiotic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
